2-Amino-4-bromo-5-fluoro-3-methylbenzoic acid
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Overview
Description
2-Amino-4-bromo-5-fluoro-3-methylbenzoic acid: is an aromatic compound with the molecular formula C8H7BrFNO2 It is a derivative of benzoic acid, featuring amino, bromo, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-5-fluoro-3-methylbenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Nitration: of 3-methylbenzoic acid to introduce a nitro group.
Bromination: and to add the bromo and fluoro substituents.
Reduction: of the nitro group to an amino group using reducing agents like iron powder or catalytic hydrogenation.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields. The use of automated systems ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic medium.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: 2-Amino-4-bromo-5-fluoro-3-carboxybenzoic acid.
Reduction: 2-Amino-4-bromo-5-fluoro-3-methylbenzylamine.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology:
Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Potential precursor for the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-5-fluoro-3-methylbenzoic acid depends on its application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups like bromo and fluoro can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
- 2-Amino-5-bromo-4-fluoro-3-methylbenzoic acid
- 2-Amino-3-bromo-5-fluoro-4-methylbenzoic acid
- 2-Amino-4-bromo-5-fluoro-3-carboxybenzoic acid
Uniqueness: 2-Amino-4-bromo-5-fluoro-3-methylbenzoic acid is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of amino, bromo, and fluoro groups provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
2-amino-4-bromo-5-fluoro-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-3-6(9)5(10)2-4(7(3)11)8(12)13/h2H,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVIGXSLMVFVAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Br)F)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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